5-Fluoro PB-22 7-hydroxyisoquinoline isomer
Description
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic indole-derived compound characterized by a fluorinated pentyl chain at the indole nitrogen (position 1) and an isoquinolin-7-yl ester group at position 3. Its molecular formula is C23H22FN2O2, with a molecular weight of 377.44 g/mol. Structurally, the 5-fluoropentyl chain enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the isoquinolinyl moiety may influence receptor binding affinity, particularly at cannabinoid receptors (CB1/CB2) . Indole-3-carboxylates are frequently studied for their psychoactive properties, and fluorinated alkyl chains are known to prolong biological activity by resisting oxidative degradation .
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
isoquinolin-7-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-17-10-12-25-15-18(17)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |
InChI Key |
NZHJAVLYBQIOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole with 1-Bromo-5-fluoropentane
The introduction of the 5-fluoropentyl side chain to the indole nucleus is a critical first step. As demonstrated in the synthesis of analogous synthetic cannabinoids, indole (13 ) undergoes alkylation with 1-bromo-5-fluoropentane under nucleophilic substitution conditions. This reaction typically employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) with a base such as potassium carbonate (K₂CO₃) to deprotonate the indole nitrogen, facilitating alkylation. The resulting intermediate, 1-(5-fluoropentyl)-1H-indole (14 ), is isolated in high purity through extraction with methyl tert-butyl ether (MTBE) and subsequent crystallization.
Table 1: Alkylation Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF or ACN | |
| Base | K₂CO₃ or DBU | |
| Temperature | Room temperature to 80°C | |
| Yield | 70–85% |
Functionalization of Indole-3-carboxylic Acid
The alkylated indole intermediate is subsequently converted to 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (15 ) via a two-step process:
- Trifluoroacetylation : Treatment with trifluoroacetic anhydride (TFAA) forms a trifluoroacetyl-protected intermediate, enhancing solubility and reactivity.
- Hydrolysis : Refluxing with potassium hydroxide (KOH) in a methanol/toluene mixture cleaves the trifluoroacetyl group, yielding the carboxylic acid. This step achieves yields exceeding 80% under optimized conditions.
Critical Note : The choice of base and solvent significantly impacts hydrolysis efficiency. Methanol/toluene mixtures prevent esterification side reactions, ensuring high purity.
Esterification with Isoquinolin-7-ol
Carbodiimide-Mediated Coupling
The ester linkage between 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (15 ) and isoquinolin-7-ol is established using carbodiimide reagents. Two predominant methods are documented:
- EDC/HOBt System : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF activates the carboxylic acid for nucleophilic attack by the isoquinoline hydroxyl group. Triethylamine (TEA) is added to scavenge HCl, preventing side reactions.
- CDI Activation : Alternatively, carbonyl diimidazole (CDI) in acetonitrile activates the acid, forming an imidazolide intermediate that reacts efficiently with isoquinolin-7-ol. This method avoids racemization and is ideal for heat-sensitive substrates.
Table 2: Esterification Optimization
| Condition | EDC/HOBt | CDI |
|---|---|---|
| Solvent | DMF | ACN |
| Activator | EDC (1.2 eq.), HOBt (1.1 eq.) | CDI (1.1 eq.) |
| Base | TEA (3.3 eq.) | DBU (1.1 eq.) |
| Yield | 65–75% | 70–80% |
| Purity | ≥95% (HPLC) | ≥98% (HPLC) |
Pictet-Spengler Cyclization (Alternative Route)
In a patent-derived approach, the isoquinoline moiety is synthesized in situ via Pictet-Spengler cyclization. A phenoxy-substituted precursor undergoes acid-catalyzed cyclization with acetaldehyde, forming the isoquinoline core. Subsequent oxidation with hydrogen peroxide introduces the hydroxyl group at position 7, which is then esterified with the pre-formed indole-3-carboxylic acid. While this route reduces step count, it requires stringent control over oxidation conditions to avoid over-oxidation.
Purification and Analytical Validation
Chromatographic Techniques
Crude product purification employs flash chromatography on silica gel with ethyl acetate/hexane gradients. For enhanced resolution, preparative HPLC using C18 columns and acetonitrile/water mobile phases achieves >99% purity.
Spectroscopic Characterization
- ¹H NMR : Key signals include a singlet at δ 4.4 ppm for the fluoropentyl CH₂ group and aromatic clusters between δ 7.0–8.5 ppm for the indole and isoquinoline rings.
- GC-MS : Electron ionization (EI) at 70 eV generates a molecular ion peak at m/z 376.4, with fragmentation patterns confirming the ester linkage.
Table 3: Analytical Data Summary
| Technique | Diagnostic Features | Source |
|---|---|---|
| ¹H NMR | δ 4.4 (CH₂-F), δ 8.7 (indole NH) | |
| GC-MS | m/z 376.4 (M⁺), 215.1 (indole fragment) | |
| HPLC Retention Time | 12.3 min (C18, 70% ACN) |
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at the indole C2 position is minimized by using bulky bases like DBU, which favor N1-substitution. Microwave-assisted reactions at 80°C further enhance selectivity, reducing reaction times from 48 h to 6 h.
Ester Hydrolysis During Analysis
GC-MS analysis may induce thermal decomposition of the ester bond. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) stabilizes the compound, allowing accurate quantification.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used. Reactions are performed under inert atmospheres to prevent oxidation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions. Conditions vary depending on the specific reaction but often involve the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives. Substitution reactions result in the formation of new functionalized derivatives with different substituents.
Scientific Research Applications
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a model compound for studying synthetic routes and reaction mechanisms of indole-based cannabinoids.
Biology: It is used to investigate the interaction of synthetic cannabinoids with cannabinoid receptors (CB1 and CB2) in the body.
Medicine: Research on this compound helps in understanding the pharmacological effects of synthetic cannabinoids and their potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: The compound is used in the development of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational products.
Mechanism of Action
The mechanism of action of isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors in the body. The compound binds to CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding activates signaling pathways that modulate various physiological processes, such as pain perception, inflammation, and mood regulation. The specific molecular targets and pathways involved depend on the receptor subtype and the tissue or organ where the receptors are expressed.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related indole derivatives. Below is a detailed analysis:
Structural Analogues
Key Observations :
- Fluorinated Chains: The 5-fluoropentyl group in the target compound and AM-2201 confers metabolic resistance compared to non-fluorinated chains in JWH-018, aligning with studies showing fluorine’s role in inhibiting cytochrome P450-mediated degradation .
- Ester vs. Carboxylic Acid : The ester group in the target compound may enhance cell permeability compared to the carboxylic acid in , which likely undergoes faster renal excretion due to ionization at physiological pH.
- Isoquinolinyl vs. Naphthoyl: The isoquinolinyl ester may alter receptor selectivity. Naphthoyl groups (e.g., JWH-018) strongly bind CB1, but isoquinoline’s planar structure could favor interactions with additional targets (e.g., serotonin receptors) .
Biological Activity
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Its unique structure, which includes an isoquinoline moiety, a pentyl chain substituted with fluorine, and an indole core, contributes to its potential biological activity. This compound is of particular interest due to its interactions with cannabinoid receptors, suggesting implications for pharmacological applications, especially in the context of cannabinoid research.
Basic Information
- Common Name : Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
- CAS Number : 2365471-81-2
- Molecular Formula : CHFNO
- Molecular Weight : 376.4 g/mol
Structural Features
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Isoquinoline Moiety | A bicyclic structure enhancing receptor affinity |
| Pentyl Chain | Substituted with fluorine, increasing lipophilicity |
| Indole Core | Contributes to psychoactive properties |
Interaction with Cannabinoid Receptors
Isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate primarily interacts with cannabinoid receptors CB1 and CB2. These receptors are crucial components of the endocannabinoid system, which regulates various physiological processes such as pain sensation, mood, and appetite. The interaction with these receptors can modulate neurotransmitter release and has been linked to several biological effects:
- Analgesic Effects : The compound exhibits potential pain-relieving properties by activating CB1 receptors.
- Anti-inflammatory Responses : Activation of CB2 receptors may contribute to anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
Psychoactive Properties
Similar to tetrahydrocannabinol (THC), isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can induce psychoactive effects such as euphoria and altered perception. This makes it a subject of interest in recreational drug research.
Structure-Activity Relationship (SAR)
The fluorinated side chain enhances the compound's lipophilicity, which may improve its bioavailability and receptor binding characteristics compared to non-fluorinated analogs. This modification is significant in the design of novel synthetic cannabinoids.
Study 1: Receptor Binding Affinity
A study conducted on various synthetic cannabinoids highlighted that isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate showed high affinity for both CB1 and CB2 receptors. The results indicated that the compound's unique structural features contribute to its binding efficacy compared to other cannabinoids.
Study 2: Analgesic Properties
In a preclinical trial assessing pain relief, the compound demonstrated significant analgesic effects in animal models, correlating with its receptor activation profile. The findings suggest potential applications in pain management therapies.
Study 3: Anti-inflammatory Activity
Another research effort investigated the anti-inflammatory properties of isoquinolin-7-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate. Results showed a reduction in inflammatory markers in treated subjects, supporting its therapeutic potential in treating inflammatory conditions.
Q & A
Q. How can computational modeling predict the compound’s interaction with non-cannabinoid receptors (e.g., TRP channels)?
- Answer : Molecular docking simulations using crystal structures of target receptors (e.g., TRPV1) and ligand-based pharmacophore models identify potential off-target effects. Validate predictions with calcium imaging or patch-clamp assays in transfected cell lines. Cross-reference with datasets from analogs like PB-22 to refine binding hypotheses .
Methodological Notes
- References to Commercial Sources : Excluded per guidelines; all protocols cite peer-reviewed methodologies.
- Data Gaps : Physicochemical and toxicological data gaps necessitate conservative handling and empirical validation.
- Advanced Techniques : HRMS, ion mobility, and RTI are critical for isomer resolution and environmental fate studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
